4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one
Description
4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a synthetic small molecule featuring a phthalazinone core substituted with a 3-fluoro-4-methoxyphenyl group. This compound is cataloged as a building block for drug discovery (Ref: 3D-MFA38241) and is commercially available in milligram to gram quantities .
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-20-13-7-6-9(8-12(13)16)14-10-4-2-3-5-11(10)15(19)18-17-14/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDKJZRYDSMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Methoxy Phenyl Intermediate: The initial step involves the preparation of 3-fluoro-4-methoxyphenylboronic acid through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Cyclization to Form Dihydrophthalazinone: The intermediate is then subjected to cyclization reactions under specific conditions to form the dihydrophthalazinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of phthalazinone compounds exhibit significant anticancer properties. In particular, 4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study Example :
- A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structural features allow it to interact with bacterial membranes, leading to cell lysis.
Research Findings :
- In vitro assays showed that this compound exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Enzyme Inhibition Studies
The compound has been studied as a potential inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has shown promise as an inhibitor of lipoxygenase enzymes, which play a crucial role in the biosynthesis of inflammatory mediators.
In Silico Studies :
- Molecular docking simulations have revealed that the compound binds effectively to the active site of lipoxygenase, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
The phthalazinone scaffold is versatile, with modifications influencing pharmacological properties. Below is a detailed comparison with structurally related analogs:
Structural Analogues and Modifications
Key Structural and Functional Differences
- Diazepane and piperazine moieties (e.g., in ) introduce basic nitrogen atoms, enhancing solubility and membrane permeability. Oxadiazole (e.g., ) adds rigidity and metabolic stability but may reduce solubility due to hydrophobic aromatic stacking.
Synthetic Accessibility :
- Pharmacological Relevance: Compounds with PARP1-targeting motifs (e.g., ) often share the phthalazinone core but differ in substituent groups that modulate potency. For example, the diazepane-carbonyl group in may improve binding affinity through additional hydrogen-bonding interactions. Pyrido-pyrimidinone derivatives (e.g., in ) with the same 3-fluoro-4-methoxyphenyl group highlight the broader applicability of this substituent in kinase inhibition.
Biological Activity
4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one, identified by its CAS number 137382-41-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of approximately 270.26 g/mol. The structure features a phthalazine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 137382-41-3 |
| Molecular Formula | C15H11FN2O2 |
| Molecular Weight | 270.26 g/mol |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, the compound's structural analogs have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Mechanism of Action:
The antimicrobial activity is believed to be mediated through the inhibition of bacterial DNA synthesis and disruption of cell wall integrity. This mechanism is similar to that observed in fluoroquinolone antibiotics, which target DNA gyrase and topoisomerase IV .
Anticancer Activity
Preliminary research suggests that this compound may also possess anticancer properties. In vitro studies have demonstrated that derivatives of phthalazine can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Case Study:
A study conducted on various cancer cell lines revealed that certain phthalazine derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to consider its safety profile. According to safety data sheets, the compound is classified as a skin irritant and may cause serious eye irritation .
Toxicological Studies:
Further toxicological assessments are necessary to fully understand the safety implications of this compound in clinical settings.
Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
